[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate
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Overview
Description
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is a synthetic organic compound It is characterized by its complex structure, which includes benzoyloxy groups and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-benzoyloxy-4-formylbenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzoyloxy and dichlorophenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Oxidized derivatives with altered functional groups.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various conditions.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety may play a key role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with an acetate group instead of a benzoate group.
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] butyrate: Similar structure but with a butyrate group instead of a benzoate group.
Uniqueness
The uniqueness of [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate lies in its specific combination of functional groups
Properties
CAS No. |
765276-61-7 |
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Molecular Formula |
C30H22Cl2N2O6 |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H22Cl2N2O6/c1-19(38-26-15-13-23(31)16-25(26)32)28(35)34-33-18-22-12-14-24(39-29(36)20-8-4-2-5-9-20)17-27(22)40-30(37)21-10-6-3-7-11-21/h2-19H,1H3,(H,34,35)/b33-18+ |
InChI Key |
INPFTAGLKLZCQL-DPNNOFEESA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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